2-[(Cyclopropylmethyl)sulfanyl]ethan-1-amine

Lipophilicity ADME Physicochemical Property

2-[(Cyclopropylmethyl)sulfanyl]ethan-1-amine (CAS 1030420-69-9) is a sulfur-containing primary amine characterized by a cyclopropylmethyl group linked via a thioether bridge to an ethylamine chain. This structural motif combines the strained cyclopropyl ring, known to confer metabolic stability and influence receptor binding , with a thioether moiety that offers distinct chemical reactivity compared to its oxygen analogs.

Molecular Formula C6H13NS
Molecular Weight 131.24 g/mol
CAS No. 1030420-69-9
Cat. No. B1372565
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Technical Parameters


Basic Identity
Product Name2-[(Cyclopropylmethyl)sulfanyl]ethan-1-amine
CAS1030420-69-9
Molecular FormulaC6H13NS
Molecular Weight131.24 g/mol
Structural Identifiers
SMILESC1CC1CSCCN
InChIInChI=1S/C6H13NS/c7-3-4-8-5-6-1-2-6/h6H,1-5,7H2
InChIKeyULJGPGFHLWANKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Cyclopropylmethyl)sulfanyl]ethan-1-amine (CAS 1030420-69-9): Key Properties and Procurement Baseline


2-[(Cyclopropylmethyl)sulfanyl]ethan-1-amine (CAS 1030420-69-9) is a sulfur-containing primary amine characterized by a cyclopropylmethyl group linked via a thioether bridge to an ethylamine chain [1]. This structural motif combines the strained cyclopropyl ring, known to confer metabolic stability and influence receptor binding [2], with a thioether moiety that offers distinct chemical reactivity compared to its oxygen analogs [3]. It serves as a versatile building block in medicinal chemistry for the synthesis of more complex molecules, including potential bioactive agents .

Why Simple Amine Analogs Cannot Substitute for 2-[(Cyclopropylmethyl)sulfanyl]ethan-1-amine (CAS 1030420-69-9)


Procuring a generic amine, such as a simple alkylamine or an oxygen-based ether analog, as a substitute for 2-[(cyclopropylmethyl)sulfanyl]ethan-1-amine is a high-risk strategy in discovery chemistry and development. The specific combination of a cyclopropyl ring and a thioether sulfur atom within this compound's structure imparts unique physicochemical properties—including altered lipophilicity (LogP 0.84) , hydrogen bonding capacity, and metabolic stability [1]—that are not replicable by common alternatives like 2-(methylthio)ethanamine or cycloalkylmethylamines [2]. Direct substitution would invalidate any established structure-activity relationships (SAR) and likely derail a synthetic route or compromise the biological profile of the final target molecule. The evidence below quantifies these critical differences to inform scientifically rigorous procurement decisions.

Quantitative Differentiation of 2-[(Cyclopropylmethyl)sulfanyl]ethan-1-amine (CAS 1030420-69-9) vs. Analogs


Lipophilicity (LogP) Comparison vs. Oxygen-Containing Ether Analogs

The lipophilicity of 2-[(cyclopropylmethyl)sulfanyl]ethan-1-amine is a critical differentiator for predicting blood-brain barrier penetration and overall ADME profile. Its calculated LogP value of 0.84 is substantially higher than that of a comparable oxygen-based ether analog, 2-(cyclopropylmethoxy)ethan-1-amine, which is estimated to have a LogP of approximately -0.1 [1]. This difference arises from the greater hydrophobicity and polarizability of the sulfur atom compared to oxygen, making the thioether compound significantly more lipophilic.

Lipophilicity ADME Physicochemical Property Structure-Activity Relationship

Hydrogen Bond Acceptor Capability: Sulfur vs. Oxygen in Amine Scaffolds

The sulfur atom in 2-[(cyclopropylmethyl)sulfanyl]ethan-1-amine is a weaker hydrogen bond acceptor than the oxygen atom in analogous ethers. This is reflected in the compound's single hydrogen bond acceptor count (1) , which is identical to that of its oxygen analog (2-(cyclopropylmethoxy)ethan-1-amine). However, the strength and geometry of sulfur-mediated hydrogen bonds differ significantly, leading to altered interactions with biological targets such as protein kinases or GPCRs. While quantitative binding energy data for this specific compound are unavailable, the class-level behavior of thioethers indicates weaker, more directional hydrogen bonding that can enhance selectivity by reducing off-target interactions driven by strong oxygen-based hydrogen bonds [1].

Hydrogen Bonding Molecular Recognition Structure-Based Drug Design

Cyclopropyl Ring Metabolic Stability Advantage over Simple Alkyl or Aryl Groups

The cyclopropylmethyl group is a privileged motif in medicinal chemistry due to its resistance to oxidative metabolism compared to simple alkyl chains or aromatic rings. While specific metabolic stability data (e.g., microsomal half-life) for 2-[(cyclopropylmethyl)sulfanyl]ethan-1-amine are not publicly available, the well-established class effect of cyclopropyl-containing compounds demonstrates a significant reduction in CYP-mediated oxidation [1]. For example, cyclopropyl-containing amine derivatives have shown up to a 3-fold increase in metabolic half-life compared to their n-propyl or phenyl analogs in human liver microsome assays [2]. This intrinsic stability reduces the risk of rapid clearance and the formation of reactive metabolites, a common issue with simple alkyl amines.

Metabolic Stability Cytochrome P450 Oxidative Metabolism

Optimal Application Scenarios for Procuring 2-[(Cyclopropylmethyl)sulfanyl]ethan-1-amine (CAS 1030420-69-9)


Synthesis of CNS-Penetrant Drug Candidates

When designing molecules intended to cross the blood-brain barrier (BBB), the lipophilic nature of 2-[(cyclopropylmethyl)sulfanyl]ethan-1-amine (LogP 0.84) makes it a superior choice over more polar ether analogs. Its sulfur atom contributes to passive membrane permeability, a critical first step in BBB penetration. This scaffold is therefore ideal for synthesizing potential therapeutics for neurological disorders such as depression, anxiety, or neurodegeneration, where CNS exposure is paramount.

Medicinal Chemistry SAR Studies for Metabolic Stability Optimization

The cyclopropylmethyl group is a known metabolic soft spot blocker [1]. Procurement of this specific amine building block enables the systematic exploration of structure-activity relationships (SAR) focused on improving the metabolic half-life of a lead series. Replacing a metabolically labile N-alkyl or O-alkyl group with this cyclopropylmethyl-thioether motif can significantly reduce CYP-mediated clearance, thereby increasing oral bioavailability and reducing the required dose, as supported by class-level evidence.

Synthesis of Selective Kinase or GPCR Inhibitors

The unique hydrogen-bonding characteristics of the thioether sulfur (weaker and more directional than oxygen) [2] make this compound a valuable starting material for creating highly selective kinase inhibitors or GPCR modulators. By replacing an oxygen-containing linker with this sulfur analog, medicinal chemists can fine-tune the binding interactions to a target protein's active site, potentially improving selectivity and reducing off-target toxicity—a common challenge in these therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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